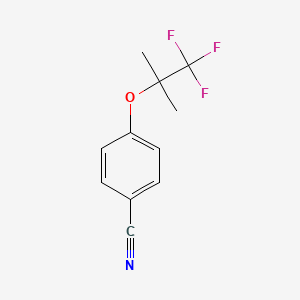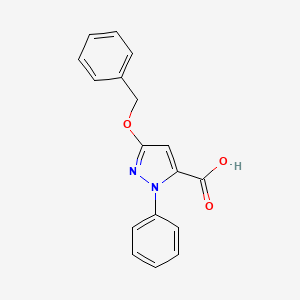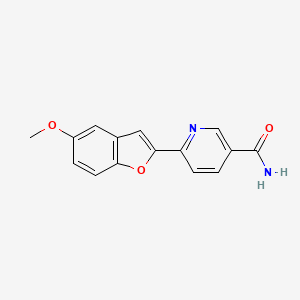
6-(5-methoxy-1-benzofuran-2-yl)nicotinamide
描述
6-(5-methoxy-1-benzofuran-2-yl)nicotinamide is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-methoxy-1-benzofuran-2-yl)nicotinamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core is synthesized by cyclization of appropriate precursors. For instance, 5-methoxy-2-hydroxybenzaldehyde can be used as a starting material, which undergoes cyclization with an appropriate reagent to form the benzofuran ring.
Nicotinamide Attachment: The benzofuran derivative is then reacted with nicotinic acid or its derivatives under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反应分析
Types of Reactions
6-(5-methoxy-1-benzofuran-2-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzofuran carboxylic acid, while reduction of a nitro group would produce an amino derivative.
科学研究应用
6-(5-methoxy-1-benzofuran-2-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of 6-(5-methoxy-1-benzofuran-2-yl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
相似化合物的比较
Similar Compounds
- 6-Fluoro-5-(5-methoxy-benzofuran-2-yl)-pyridin-2-ylamine
- 5-(5-Methoxy-1-benzofuran-2-yl)-1H-pyridin-2-one
Uniqueness
6-(5-methoxy-1-benzofuran-2-yl)nicotinamide is unique due to its specific structural features, such as the presence of both benzofuran and nicotinamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C15H12N2O3 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC 名称 |
6-(5-methoxy-1-benzofuran-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H12N2O3/c1-19-11-3-5-13-10(6-11)7-14(20-13)12-4-2-9(8-17-12)15(16)18/h2-8H,1H3,(H2,16,18) |
InChI 键 |
CQOPDIZHUCGHHF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=NC=C(C=C3)C(=O)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(1H-tetrazol-5-yl)-cyclopropyl]-carbamic acid benzyl ester](/img/structure/B8282655.png)
![2,3-Dichloro-7-methylpyrido[3,4-b]pyrazine](/img/structure/B8282662.png)
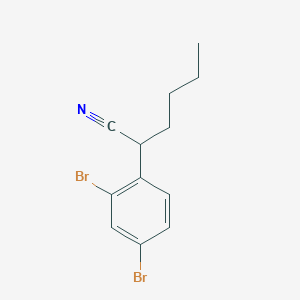
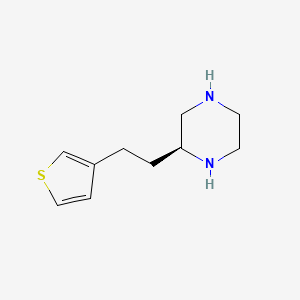
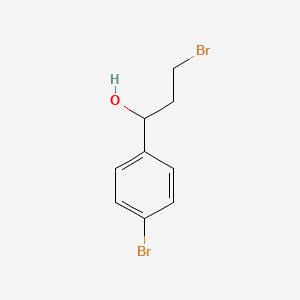
![5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B8282678.png)
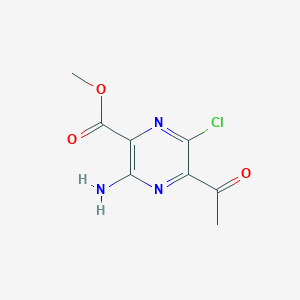
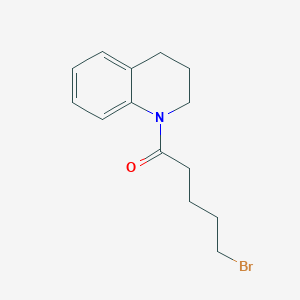
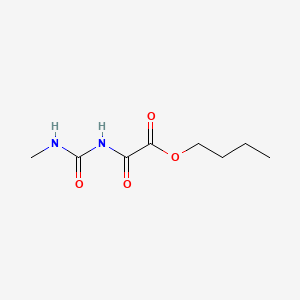
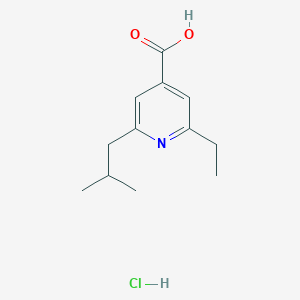
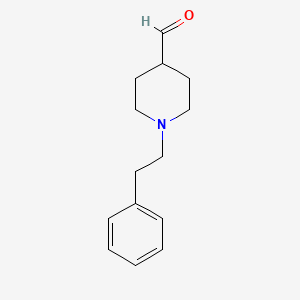
![7-(dibenzylamino)-N-(3-pyridinylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B8282708.png)
